molecular formula C5H13ClN2O B1355736 2-(Isopropylamino)acetamide hydrochloride CAS No. 85791-77-1

2-(Isopropylamino)acetamide hydrochloride

Cat. No.: B1355736
CAS No.: 85791-77-1
M. Wt: 152.62 g/mol
InChI Key: NSQXGIZGUPHBJG-UHFFFAOYSA-N
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Description

2-(Isopropylamino)acetamide hydrochloride is a chemical compound with the molecular formula C5H12N2O•HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)acetamide hydrochloride typically involves the reaction of isopropylamine with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic hydrogenation or the use of ion exchange resins to control impurities and improve yield. These methods are designed to produce the compound at a larger scale while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

2-(Isopropylamino)acetamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Isopropylamino)acetamide hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(propan-2-ylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(2)7-3-5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQXGIZGUPHBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585576
Record name N~2~-Propan-2-ylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85791-77-1
Record name N~2~-Propan-2-ylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(propan-2-yl)amino]acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-carbamoylmethyl-N-isopropyl-carbamic acid t-butyl ester (2.67 g, 12.3 mmol) (obtained as described in Reference Example 49(1)) in 1,4-dioxane (30 ml) was added a solution of 4N hydrogen chloride in 1,4-dioxane (30 ml) in an ice bath, and then the mixture was stirred at room temperature overnight. After checking the completion of the reaction, diethyl ether was added thereto and the reaction mixture was stirred for 30 minutes. The resulting mixture was filtered, and the residue was washed with diethyl ether and then dried under reduced pressure to give 2-isopropylaminoacetamide hydrochloride (1.82 g, yield 97%) as white crystals.
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